molecular formula C12H14O2 B1585571 2-Phenylethyl methacrylate CAS No. 3683-12-3

2-Phenylethyl methacrylate

Cat. No. B1585571
CAS RN: 3683-12-3
M. Wt: 190.24 g/mol
InChI Key: ILZXXGLGJZQLTR-UHFFFAOYSA-N
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Description

2-Phenylethyl methacrylate is a UV absorbing monomer . It is a clear to pale yellow liquid and is chemically stable . It is aromatic and hydrophobic .


Synthesis Analysis

2-Phenylethyl methacrylate (PEMA) can be synthesized by reacting 2-Phenyl ethanol with methacryloyl chloride . Homopolymers and copolymers can be prepared by free radical polymerization technique using benzoyl peroxide as an initiator .


Molecular Structure Analysis

The molecular formula of 2-Phenylethyl methacrylate is C12H14O2 . It has a total of 28 bonds which include 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Chemical Reactions Analysis

The photopolymerization of 2-Phenylethyl methacrylate has been studied extensively . It was observed that due to a longer timescale for reaction diffusion, the methacrylate formulations showed a higher conversion than acrylate formulations .


Physical And Chemical Properties Analysis

2-Phenylethyl methacrylate has a density of 1.0±0.1 g/cm3, a boiling point of 287.4±19.0 °C at 760 mmHg, and a flash point of 157.5±12.6 °C . It has a molar refractivity of 55.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 186.7±3.0 cm3 .

Scientific Research Applications

5. Synthesis of New (Meth)acrylate-Based Monomers

  • Methods of Application: The synthesis involves the binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods .
  • Results: The study found that the synthesized (meth)acrylate polymers exhibit interesting properties and are suitable for various applications .

6. UV Absorbing Monomer

  • Application Summary: PEM is a moderate UV absorbing monomer. It is a clear to pale yellow liquid and is chemically stable. It is aromatic and hydrophobic .
  • Results: The use of PEM as a UV absorbing monomer is beneficial due to its UV absorbing properties. It is chemically stable, aromatic, and hydrophobic, making it suitable for such applications .

Safety And Hazards

2-Phenylethyl methacrylate can cause skin and eye irritation and may cause respiratory irritation . It should be handled with care, avoiding dust formation and contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phenylethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZXXGLGJZQLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28825-60-7
Record name Poly(2-phenylethyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28825-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7063134
Record name 2-Phenylethyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylethyl methacrylate

CAS RN

3683-12-3
Record name Phenylethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3683-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-phenylethyl ester
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Record name 2-Phenylethyl methacrylate
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Record name Phenethyl methacrylate
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Record name PHENETHYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

To a solution of 4.86 g (5.52 mL, 21.0 mmol) of 1-(2-dimethylamino-ethoxy)-1-trimethyl-siloxy-2-methyl-1-propene, 0.1 mL of tetrabutylammonium biacetate hexahydrate (0.04M in THF) in 30 mL of THF was added a mixture of 6.6 g (7.1 mL, 42 mmol) of 2-dimethylaminoethyl methacrylate (purified by distillation and passage over a column of basic alumina under argon), and 31.6 g (31.6 mL, 168 mmol) of 2-phenylethyl methacrylate (purified by passage over a column of basic alumina under argon) from an addition funnel. The temperature of the reaction mixture rose to 62° C. during the course of the addition, and an ice bath was used to moderate the temperature rise. When, following the conclusion of the addition, the temperature was 26° C., the dropwise addition of 43.2 g (49 mL, 273 mmol) of trimethylsilyl methacrylate was begun. During the course of the addition the temperature of the reaction mixture rose to 45° C. while a total of 1.25 mL of tetrabutylammonium biacetate hexahydrate (0.04M in THF) was added in 9 additions. Analysis of an aliquot of the solution by 1H NMR showed that there was no residual monomer present. After addition of 55 mL of THF, 56 mL of methanol, and 0.086 g (2.7 mmol) of tetrabutylammonium fluoride trihydrate the solution was refluxed for 9 hr. Then 50 mL of THF was added, and refluxing was continued for an additional 9 hr. The solution was evaporated under reduced pressure with a rotary evaporator. The solid residue was dried in a vacuum oven at 80° C. for 8 hr to give 57 g of poly ω-2-β-dimethylaminoethyl isobutyrate(2-dimethylaminoethyl methacrylate [9 mol %]-co-2-phenylethyl methacrylate [35 mol %]-b-methacrylic acid [56 mol %]) 1H NMR analysis of the polymer showed that virtually no trimethylsilyl groups remained.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1-(2-dimethylamino-ethoxy)-1-trimethyl-siloxy-2-methyl-1-propene
Quantity
5.52 mL
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
7.1 mL
Type
reactant
Reaction Step Four
Quantity
31.6 mL
Type
reactant
Reaction Step Five
Quantity
49 mL
Type
reactant
Reaction Step Six
Quantity
1.25 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 3.48 g (4.04 mL, 20 mmol) of 1-methoxy-1-trimethylsiloxy-2-methyl-1-propene and 0.2 mL of tetrabutylammonium biacetate hexahydrate (0.04 M in THF) in 30 mL of THF was added dropwise 15.9 g (18 mL, 100 mmol) of trimethylsilyl methacrylate. During the course of the addition the temperature of the reaction mixture rose slowly while four 0.2 mL portions of tetrabutylammonium biacetate hexahydrate (0.04 M in THF) were added. The temperature continued to rise to 44° C. after all of the monomer had been added. When the temperature began to fall, 50 mL of THF was added, and the addition of 38.1 g (37.7 mL, 200 mmol) of 2-phenylethyl methacrylate (purified by passage over a column of basic alumina under argon) was begun. When the addition was complete and the temperature began to fall, 24.6 g (24.6 mL, 100 mmol) of ethoxytriethylene glycol methacrylate (purified by passage over a column of basic alumina under argon) was added dropwise from an addition funnel. Analysis of an aliquot of the solution by 1H nmr showed that there was no residual monomer present. The solution of poly(trimethylsilyl methacrylate [25 mol %]-b-2-phenylethyl methacrylate [50 mol %]-b-ethoxytriethylene glycol methacrylate [25 mol%]) was refluxed for 12 hr with methanolic tetrabutylammonium fluoride. After evaporation in a rotary evaporator under reduced pressure, the residual polymer was dried for 48 hr in a vacuum oven at 80° C. to give 58 g of poly(methacrylic acid [25 mol %]-b 2-phenylethyl methacrylate [50 mol %]-b-ethoxytriethylene glycol methacrylate [25 mol %]). 1H NMR analysis of the product showed that no trimethylsilyl ester groups remained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
b-2-phenylethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
b-ethoxytriethylene glycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.04 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
four
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
37.7 mL
Type
reactant
Reaction Step Six
Name
ethoxytriethylene glycol methacrylate
Quantity
24.6 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
227
Citations
Y Pei, AB Lowe - Polymer Chemistry, 2014 - pubs.rsc.org
… Herein, we report the one-pot, ethanolic RAFTDP of 2-phenylethyl methacrylate (PEMA) employing poly[2-(dimethylamino)ethyl methacrylate]s as macro-CTAs. To the best of our …
Number of citations: 128 pubs.rsc.org
BS Lee, HS Byun - Journal of industrial and engineering chemistry, 2018 - Elsevier
… In this work, the experimental cloud-points in the binary and ternary mixtures for poly(2-phenylethyl methacrylate) [P(2-PEMA)] solutions containing supercritical solvents (ie, carbon …
Number of citations: 13 www.sciencedirect.com
CU Pittman Jr, OE Ayers, SP McManus - Macromolecules, 1974 - ACS Publications
The monomer j; 6-(2-phenylethyl methacrylate) tricarbonylchromium (PEMATC) was synthesized and copolymerized in ethyl acetate solutions at 70 with acrylonitrile, methyl …
Number of citations: 30 pubs.acs.org
YS Choo, WH Yeo, HS Byun - Journal of CO2 Utilization, 2019 - Elsevier
This work focuses on the non-ideal phase equilibrium of methacrylate and acetate groups with weak polar. Phase behavior measurements were performed using a synthetic method by …
Number of citations: 8 www.sciencedirect.com
H Lee, G Tae, YH Kim - Macromolecular research, 2008 - Springer
… In this study, copolymers of 2-phenylethyl acrylate (PEA) and 2-phenylethyl methacrylate (PEMA) of various compositions were prepared using free radical polymerization in solution. …
Number of citations: 19 link.springer.com
RV Ghorpade, SM Bhosle, S Ponrathnam… - Journal of Polymer …, 2012 - Springer
… Formulations involving 2-phenylethyl methacrylate were not considered for these analyses due to the presence of an initial shoulder in the cure curve (Fig. 1b). Kinetic parameters such …
Number of citations: 21 link.springer.com
U Senthilkumar, K Ganesan, BSR Reddy - Journal of Polymer Research, 2003 - Springer
… Synthesis of 2-Phenylethyl Methacrylate (PEMA) 2-Phenylethyl methacrylate was synthesized by adopting the same experimental procedure as described above. 12.2 mL (0.12 mol) of 2…
Number of citations: 17 link.springer.com
G Sakellariou, A Siakali-Kioulafa… - International Journal of …, 2003 - Taylor & Francis
… The results are compared with those reported for poly(2-phenylethyl methacrylate) and poly(… The results are compared with those available for poly(2-phenylethyl methacrylate)[3] and …
Number of citations: 4 www.tandfonline.com
이한나, 태기융, 김영하 - 한국고분자학회학술대회연구논문초록집, 2008 - cheric.org
… In this study, copolymers of 2-phenylethyl acrylate (PEA) and 2-phenylethyl methacrylate (PEMA) of various compositions were prepared by a free radical polymerization with benzoyl …
Number of citations: 2 www.cheric.org
K Mulani, R Ghorpade, S Ponrathnam, N Chavan… - chemistry-journal.org
… 2-Phenylethyl acrylate and 2-phenylethyl methacrylate are widely used in specialty coatings, adhesives and for various optical applications.Inspite of having such versatility in …
Number of citations: 2 chemistry-journal.org

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